2-Methyl-3-phenylbenzyl-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)2,2-dimethyl cyclopanecarboxylate
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Overview
Description
2-Methyl-3-phenylbenzyl-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)2,2-dimethyl cyclopanecarboxylate is a synthetic pyrethroid insecticide widely used for pest control in agricultural, industrial, and residential settings. It is known for its effectiveness against a broad spectrum of insects, including ants, termites, and mosquitoes. This compound was first registered for use by the United States Environmental Protection Agency in 1985 . It is characterized by its low solubility in water and high persistence in soil, making it a popular choice for long-term pest control .
Preparation Methods
2-Methyl-3-phenylbenzyl-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)2,2-dimethyl cyclopanecarboxylate is synthesized through an esterification reaction involving cyhalothrin and biphenol as raw materials. The reaction is catalyzed and conducted in the presence of a solvent. Water generated during the reaction is removed azeotropically, and the product is crystallized after solvent removal . Industrial production methods often involve the use of lambda-cyhalothric acid and biphenyl alcohol, with the reaction carried out under controlled pH and temperature conditions . The process is designed to be environmentally friendly, with high yield and purity of the final product .
Chemical Reactions Analysis
2-Methyl-3-phenylbenzyl-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)2,2-dimethyl cyclopanecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetone, ethyl acetate, and thionyl chloride . The major products formed from these reactions are typically derivatives of bifenthrin, which retain its insecticidal properties. For example, the oxidation of bifenthrin can lead to the formation of more potent insecticidal compounds .
Scientific Research Applications
2-Methyl-3-phenylbenzyl-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)2,2-dimethyl cyclopanecarboxylate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the behavior of pyrethroid insecticides in various environments . In biology, bifenthrin is used to study the effects of insecticides on non-target organisms, including beneficial insects and aquatic life . In medicine, bifenthrin’s neurotoxic effects are studied to understand its potential impacts on human health . Industrially, bifenthrin is used in the textile industry to protect wool products from moth damage .
Mechanism of Action
2-Methyl-3-phenylbenzyl-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)2,2-dimethyl cyclopanecarboxylate exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing the normal transmission of nerve impulses . This leads to paralysis and eventual death of the insect. The mechanism is similar in mammals, but the effects are less pronounced due to higher body temperature, larger body volume, and lower affinity of bifenthrin to sodium channels .
Comparison with Similar Compounds
2-Methyl-3-phenylbenzyl-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)2,2-dimethyl cyclopanecarboxylate is often compared with other pyrethroid insecticides such as esfenvalerate and zeta-cypermethrin. While all three compounds share similar chemical structures and modes of action, they differ in their effectiveness and toxicity. For instance, esfenvalerate is known for its broad-spectrum control and lower chronic toxicity compared to bifenthrin . Zeta-cypermethrin, on the other hand, has a faster knockdown effect but a shorter residual activity compared to bifenthrin . These differences make bifenthrin unique in its prolonged residual effect and high efficacy against a wide range of pests .
Conclusion
This compound is a versatile and effective pyrethroid insecticide with a wide range of applications in agriculture, industry, and research
Properties
CAS No. |
99267-18-2 |
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Molecular Formula |
C23H22ClF3O2 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
(2-methyl-3-phenylphenyl)methyl 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3 |
InChI Key |
OMFRMAHOUUJSGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)CC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)CC(=O)C3C(C3(C)C)/C=C(\C(F)(F)F)/Cl |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |
Color/Form |
Light brown viscous oil Viscous liquid; crystalline or waxy solid Off-white to pale tan waxy solid |
density |
Density: 1.2 g/cu m at 125 °C |
flash_point |
165 °C (329 °F) - closed cup 165 °C (Tag open cup); 151 °C (Pensky Martens closed cup) 329 °F (closed cup) |
melting_point |
69 °C 156.2 °F |
physical_description |
Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide. Light brown liquid; [Merck Index] Light brown viscous liquid or off-white to pale tan solid; [HSDB] Off-white to tan solid with a mild sweet odor; [CAMEO] White powder; [MSDSonline] Off-white to pale tan waxy solid with a very faint slightly sweet odor. |
solubility |
In water, <1.0 ug/L /<1.0X10-3 mg/L/ at 20 °C Solubility in water: <0.1 ppb Soluble in methylene chloride, chloroform, acetone, ether, toluene; slightly soluble in heptane, methanol |
vapor_pressure |
0.00000018 [mmHg] 1.78X10-3 mPa at 20 °C /1.335X10-8 mm Hg/ 1.335x10-8 mmHg |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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